(S)-1-(1h-Indol-4-yl)ethan-1-ol
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Overview
Description
(S)-1-(1h-Indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethan-1-ol moiety adds to its complexity and potential for enantioselective interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: Indole derivatives and chiral catalysts.
Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.
Purification: Chromatographic techniques are often employed to purify the compound.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.
Automation: Using automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1h-Indol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, secondary alcohols.
Substitution Products: Various substituted indoles.
Scientific Research Applications
(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(1h-Indol-4-yl)ethan-1-ol: The enantiomer of the compound.
Indole-3-ethanol: A related compound with similar structural features.
Tryptophol: Another indole derivative with biological activity.
Uniqueness
(S)-1-(1h-Indol-4-yl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct biological interactions and properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |
InChI Key |
QUJIBVQVTYBNHL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CNC2=CC=C1)O |
Canonical SMILES |
CC(C1=C2C=CNC2=CC=C1)O |
Origin of Product |
United States |
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